[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H18N2O5S3 and its molecular weight is 462.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound [2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex heterocyclic structure that incorporates both thiophene and pyridine moieties. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action based on existing literature.
Overview of Biological Activities
Heterocyclic compounds, particularly those containing thiophene and pyridine rings, have been extensively studied for their diverse biological activities. These compounds are known to exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Many thiophene derivatives have shown promising results against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli .
- Antitumor Activity : Pyridine-based compounds have been identified as effective agents against several cancer cell lines, demonstrating significant growth inhibition .
- Anti-inflammatory Effects : Compounds with pyridine structures often act as inhibitors of inflammatory pathways, providing therapeutic benefits in conditions like arthritis .
- Antiviral Properties : Recent studies have highlighted the potential of pyridine derivatives in combating viral infections, including those caused by SARS-CoV-2 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structural components. The presence of the thiophene ring is crucial for enhancing the compound's interaction with biological targets. The following aspects contribute to its activity:
- Thiophene Moiety : Known for its role in enhancing antimicrobial and antitumor activities, the thiophene ring is integral to the compound's efficacy .
- Pyridine Scaffold : This structure is associated with various therapeutic effects, acting on multiple molecular targets such as carbonic anhydrase and various kinases involved in cancer progression .
- Substituents : The ethoxycarbonyl and methylsulfanyl groups may influence solubility and bioavailability, impacting the overall pharmacokinetics of the compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound:
-
Antimicrobial Efficacy : A study demonstrated that thiophene derivatives exhibited comparable antimicrobial activity to established antibiotics like chloramphenicol against resistant strains .
Compound Target Bacteria Activity Level C1 Pseudomonas aeruginosa Equivalent to chloramphenicol C2 Escherichia coli Moderate -
Antitumor Activity : Another investigation reported that pyridine derivatives showed significant cytotoxicity against breast cancer cell lines (MCF7), indicating potential for development as anticancer agents .
Compound Cell Line IC50 (µM) 17a MCF7 15 19b SF268 10 - Anti-inflammatory Properties : Research has indicated that derivatives containing a pyridine ring can inhibit p38 MAPK pathways, which are crucial in inflammatory responses .
Properties
IUPAC Name |
[2-[(3-ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S3/c1-3-26-20(25)16-13(14-7-5-9-29-14)11-30-18(16)22-15(23)10-27-19(24)12-6-4-8-21-17(12)28-2/h4-9,11H,3,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPNCFGFCWAHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)COC(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.